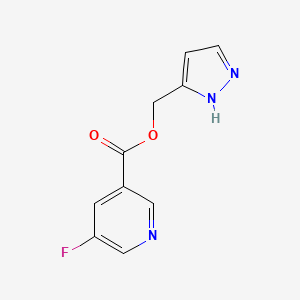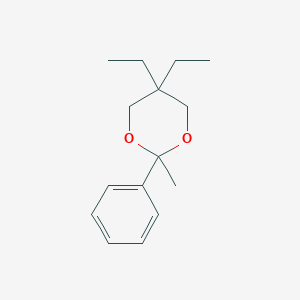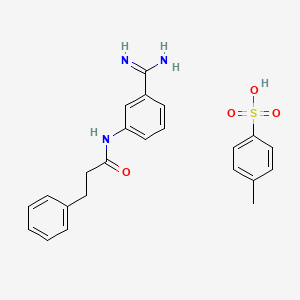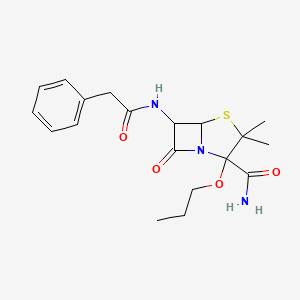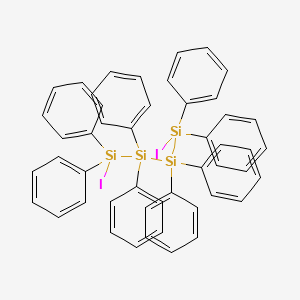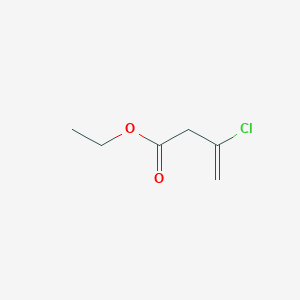
Ethyl 3-chlorobut-3-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-chlorobut-3-enoate is an organic compound with the molecular formula C6H9ClO2 It is an ester derived from the reaction of ethyl alcohol and 3-chlorobut-3-enoic acid
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 3-chlorobut-3-enoate can be synthesized through the esterification of 3-chlorobut-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
化学反应分析
Types of Reactions: Ethyl 3-chlorobut-3-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of ethyl 3-hydroxybut-3-enoate.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides, resulting in the formation of dihalogenated or halogenated products.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Major Products:
- Ethyl 3-hydroxybut-3-enoate
- Dihalogenated or halogenated derivatives
- Carboxylic acids or ketones
科学研究应用
Ethyl 3-chlorobut-3-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Analytical Chemistry: It is employed in the development of analytical methods for the detection and quantification of trace metals in environmental samples.
作用机制
The mechanism of action of ethyl 3-chlorobut-3-enoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the double bond in the compound make it susceptible to nucleophilic substitution and addition reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which stabilizes the transition state and lowers the activation energy.
相似化合物的比较
- Ethyl 3-hydroxybut-3-enoate
- Ethyl but-3-enoate
- Ethyl 3-bromobut-3-enoate
Comparison: Ethyl 3-chlorobut-3-enoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. For instance, ethyl 3-hydroxybut-3-enoate lacks the halogen atom, making it less reactive towards nucleophiles. Ethyl but-3-enoate, on the other hand, does not have the halogen or hydroxyl group, resulting in different chemical behavior.
属性
CAS 编号 |
21031-49-2 |
|---|---|
分子式 |
C6H9ClO2 |
分子量 |
148.59 g/mol |
IUPAC 名称 |
ethyl 3-chlorobut-3-enoate |
InChI |
InChI=1S/C6H9ClO2/c1-3-9-6(8)4-5(2)7/h2-4H2,1H3 |
InChI 键 |
VMDQPPMEOOSKGI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





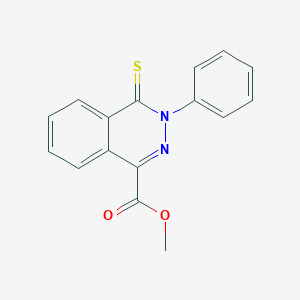
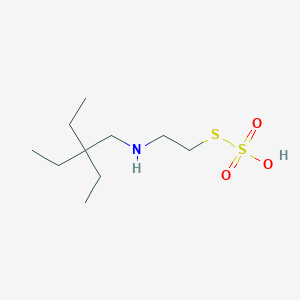
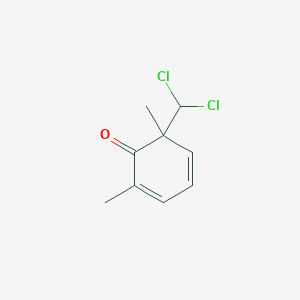
![2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14710182.png)
